molecular formula C14H13ClFNO B2485251 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline CAS No. 416869-09-5

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline

Cat. No. B2485251
CAS RN: 416869-09-5
M. Wt: 265.71
InChI Key: VFCGJWFRGCWNIE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is a specialized chemical compound with significant relevance in various chemical research and industrial applications. The compound features in studies related to organic synthesis, molecular structure analysis, and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline and related compounds typically involves multiple steps, including condensation reactions and reduction processes. For example, Zhang Qingwen (2011) developed a practical process for synthesizing a closely related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction with Fe/NH4Cl, achieving an overall yield of 82% (Zhang Qingwen, 2011).

Molecular Structure Analysis

The molecular structure and vibrational effects of similar compounds have been extensively studied through methods like X-ray crystallography, FT-IR, and Raman spectroscopy. For instance, the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline was determined by X-ray analysis, highlighting non-planar molecules stabilized by various intermolecular interactions (K. V. Rajuna Gowda et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline derivatives often explore the effects of substituents on the compound's reactivity and properties. Research on the amination of aryl halides and triflates to synthesize related anilines demonstrates the versatility and potential modifications of the parent compound for various applications (J. Wolfe & S. Buchwald, 2003).

Scientific Research Applications

Synthesis and Industrial Production

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline has been a subject of study for practical synthesis processes. Zhang Qingwen (2011) developed a process for synthesizing 3-Chloro-4-(3-fluorobenzyloxy)aniline, highlighting its robustness, less waste burden, and suitability for industrial production due to cheap and readily available starting materials. This synthesis involved condensation followed by reduction, achieving an overall yield of 82% (Zhang Qingwen, 2011).

Fluorescence Quenching Studies

Fluorescence quenching studies involving boronic acid derivatives and aniline in alcohols have included compounds similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline. Geethanjali et al. (2015) studied the quenching of boronic acid derivatives by aniline, observing negative deviations from the Stern–Volmer equation, which were interpreted in terms of conformational changes in the ground state of solutes due to intermolecular and intramolecular hydrogen bonding (H. S. Geethanjali et al., 2015).

Optical Investigations

George et al. (2021) conducted investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline (CFA), which is structurally similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline. They focused on its potential nonlinearity and effectiveness in optical devices, highlighting its remarkable third-order nonlinearity and potential use as an optical limiter (Merin K George et al., 2021).

Analytical Methods in Pharmaceutical Analysis

Chen Jian-dong et al. (2015) developed a high-performance liquid chromatographic method with fluorimetric detection for determining 3-chloro-4-(3-fluorobenzyloxy)-aniline in lapatinib ditosylate, a compound structurally similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline. This method proved suitable for the determination of this compound in pharmaceutical analysis (Chen Jian-dong et al., 2015).

Theoretical Structural Analysis

Aziz et al. (2018) conducted a theoretical structural analysis of 3-chloro-4-fluoro-aniline to compute its spectroscopic properties using density functional theory. This study is crucial in understanding the spectroscopic properties of aniline family compounds, including those similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline (M. Aziz et al., 2018).

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is not specified in the available resources. It is used for proteomics research, suggesting it may interact with proteins in some way .

Future Directions

The future directions of research involving 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline are not specified in the available resources. Given its use in proteomics research , it may be involved in studies investigating protein function and interactions.

properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-18-14-5-3-2-4-10(14)9-17-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCGJWFRGCWNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline

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